4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole
Brand Name: Vulcanchem
CAS No.: 338408-07-4
VCID: VC4228530
InChI: InChI=1S/C14H8ClFN2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H
SMILES: C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)F)Cl
Molecular Formula: C14H8ClFN2S2
Molecular Weight: 322.8

4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole

CAS No.: 338408-07-4

Cat. No.: VC4228530

Molecular Formula: C14H8ClFN2S2

Molecular Weight: 322.8

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole - 338408-07-4

Specification

CAS No. 338408-07-4
Molecular Formula C14H8ClFN2S2
Molecular Weight 322.8
IUPAC Name 4-(4-chlorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole
Standard InChI InChI=1S/C14H8ClFN2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H
Standard InChI Key GUVHRUJUNBCSNO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the 1,2,3-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Its molecular formula is C₁₄H₈ClFN₂S₂, with a molecular weight of 322.8 g/mol . Key structural features include:

  • A 4-chlorophenyl group at position 4 of the thiadiazole ring.

  • A 4-fluorophenylsulfanyl group at position 5.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₈ClFN₂S₂
Molecular Weight322.8 g/mol
IUPAC Name4-(4-chlorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole
SolubilityLow in water; soluble in DMSO, DMF
logP~4.8 (estimated)

The presence of halogen atoms (Cl, F) enhances lipophilicity, facilitating membrane permeability and interaction with biological targets . X-ray crystallography of analogous thiadiazoles reveals planar ring systems stabilized by weak intermolecular interactions (e.g., C–H···N, C–H···π), which may influence packing and stability .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Cyclization of Thiohydrazides: Reaction of 4-chlorobenzohydrazide with carbon disulfide under basic conditions to form a 1,2,3-thiadiazole intermediate .

  • Sulfanyl Group Introduction: Nucleophilic substitution of the intermediate with 4-fluorothiophenol in the presence of a base (e.g., K₂CO₃) in DMF.

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationCS₂, KOH, ethanol, reflux75–80
Sulfanyl Substitution4-Fluorothiophenol, DMF, 80°C60–65

Purification is achieved via column chromatography or recrystallization, with structural confirmation by ¹H/¹³C NMR, IR, and mass spectrometry .

Scalability and Industrial Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key challenges include minimizing byproducts (e.g., disulfides) and optimizing halogen compatibility .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: High gastrointestinal absorption (Predicted LogP = 4.8) .

  • Metabolism: Hepatic oxidation via CYP3A4, forming sulfoxide derivatives.

  • Excretion: Primarily renal (70%).

Toxicity Data

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rodent models.

  • Genotoxicity: Negative in Ames test .

Applications and Future Directions

Pharmaceutical Development

The compound is a candidate for:

  • Antimicrobial Agents: Combatting multidrug-resistant pathogens.

  • Chemotherapy Adjuvants: Synergizing with doxorubicin to reduce cardiotoxicity .

Agricultural Uses

As a plant antiviral agent, it could protect crops like tobacco and tomatoes from TMV .

Research Gaps

  • In Vivo Efficacy: Limited data on bioavailability and long-term toxicity.

  • Structure-Activity Relationships: Impact of substituting halogens or modifying the sulfanyl group.

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